molecular formula C49H55FN4O12 B12364462 Glucocorticoid receptor agonist-4 Ala-Ala-Mal

Glucocorticoid receptor agonist-4 Ala-Ala-Mal

Cat. No.: B12364462
M. Wt: 911.0 g/mol
InChI Key: BISHTACTVXELTJ-LXQRTRQESA-N
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Description

Glucocorticoid receptor agonist-4 Ala-Ala-Mal is a compound that acts as an agonist for the glucocorticoid receptor. It is a conjugate of an anti-human tumor necrosis factor alpha antibody and a glucocorticoid receptor agonist. This compound is primarily used in the study of autoimmune and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glucocorticoid receptor agonist-4 Ala-Ala-Mal involves the conjugation of an anti-human tumor necrosis factor alpha antibody with a glucocorticoid receptor agonist. The specific synthetic routes and reaction conditions are proprietary and detailed in patents .

Industrial Production Methods

Industrial production methods for this compound are not widely disclosed. it is known that the compound is produced under controlled conditions to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Glucocorticoid receptor agonist-4 Ala-Ala-Mal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and the target product .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and applications .

Scientific Research Applications

Glucocorticoid receptor agonist-4 Ala-Ala-Mal has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of glucocorticoid receptor agonists.

    Biology: Employed in research on cellular signaling pathways and receptor interactions.

    Medicine: Investigated for its potential therapeutic effects in treating autoimmune and inflammatory diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

Glucocorticoid receptor agonist-4 Ala-Ala-Mal exerts its effects by binding to the glucocorticoid receptor. This binding induces a conformational change in the receptor, leading to its activation. The activated receptor then interacts with specific DNA sequences, regulating the expression of target genes involved in inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glucocorticoid receptor agonist-4 Ala-Ala-Mal is unique due to its specific conjugation with an anti-human tumor necrosis factor alpha antibody, which enhances its efficacy in targeting autoimmune and inflammatory diseases. This specificity makes it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C49H55FN4O12

Molecular Weight

911.0 g/mol

IUPAC Name

(2S)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-N-[(2S)-1-[3-[[2-fluoro-3-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]-4-methylphenoxy]methyl]anilino]-1-oxopropan-2-yl]propanamide

InChI

InChI=1S/C49H55FN4O12/c1-25-9-12-35(64-24-28-7-6-8-30(19-28)53-45(63)27(3)52-44(62)26(2)51-38(59)16-18-54-39(60)13-14-40(54)61)43(50)41(25)46-65-37-21-33-32-11-10-29-20-31(56)15-17-47(29,4)42(32)34(57)22-48(33,5)49(37,66-46)36(58)23-55/h6-9,12-15,17,19-20,26-27,32-34,37,42,46,55,57H,10-11,16,18,21-24H2,1-5H3,(H,51,59)(H,52,62)(H,53,63)/t26-,27-,32-,33-,34-,37+,42+,46+,47-,48-,49+/m0/s1

InChI Key

BISHTACTVXELTJ-LXQRTRQESA-N

Isomeric SMILES

CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCN3C(=O)C=CC3=O)F)[C@@H]4O[C@@H]5C[C@H]6[C@@H]7CCC8=CC(=O)C=C[C@@]8([C@H]7[C@H](C[C@@]6([C@@]5(O4)C(=O)CO)C)O)C

Canonical SMILES

CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)CCN3C(=O)C=CC3=O)F)C4OC5CC6C7CCC8=CC(=O)C=CC8(C7C(CC6(C5(O4)C(=O)CO)C)O)C

Origin of Product

United States

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